molecular formula C24H19NO5 B415241 3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER

3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER

Cat. No.: B415241
M. Wt: 401.4g/mol
InChI Key: ZQSHFCSBOIMXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 2-bromo-5-nitro furan and 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh3)4 and K2CO3 . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER is unique due to its combination of a nitro group and a phenoxy group attached to a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4g/mol

IUPAC Name

8-(3-nitro-5-phenoxyphenoxy)-1,2,3,4-tetrahydrodibenzofuran

InChI

InChI=1S/C24H19NO5/c26-25(27)16-12-19(28-17-6-2-1-3-7-17)14-20(13-16)29-18-10-11-24-22(15-18)21-8-4-5-9-23(21)30-24/h1-3,6-7,10-15H,4-5,8-9H2

InChI Key

ZQSHFCSBOIMXMF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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